molecular formula C29H58O2 B129326 3-Tridecylhexadecanoic acid CAS No. 180476-36-2

3-Tridecylhexadecanoic acid

Cat. No.: B129326
CAS No.: 180476-36-2
M. Wt: 438.8 g/mol
InChI Key: NVVMUWWSJZPFJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tridecylhexadecanoic acid typically involves the esterification of tridecyl alcohol with hexadecanoic acid under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

Chemistry: 3-Tridecylhexadecanoic acid is used as a biochemical reagent in proteomics research. Its unique structure makes it valuable for studying lipid-protein interactions and membrane dynamics .

Biology: In biological research, this compound is used to develop immunostimulants like Vizantin, which have shown cytotoxic activity toward Vero cells . It is also studied for its potential antimicrobial properties .

Medicine: The cytotoxic properties of this compound make it a candidate for developing anti-cancer therapies. Its role in immunostimulation is also being explored for potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the formulation of surfactants and emulsifiers. Its long hydrophobic chain makes it effective in stabilizing emulsions and dispersions.

Mechanism of Action

The mechanism of action of 3-Tridecylhexadecanoic acid involves its interaction with cellular membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis . This property is particularly useful in its cytotoxic and antimicrobial activities. The compound also interacts with specific molecular targets, such as membrane proteins, to exert its immunostimulatory effects .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual role in both biochemical research and industrial applications. Its ability to act as an immunostimulant and its cytotoxic properties make it unique among similar long-chain fatty acids .

Properties

IUPAC Name

3-tridecylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28(27-29(30)31)26-24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVMUWWSJZPFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571124
Record name 3-Tridecylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180476-36-2
Record name 3-Tridecylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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